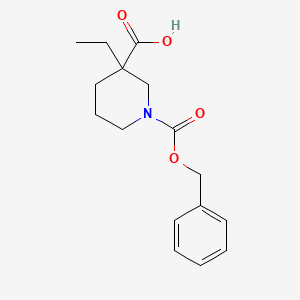

1-Cbz-3-ethylpiperidine-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Biocatalytic Degradation of Pharmaceutical Compounds

A study investigated the biocatalytic degradation of carbamazepine (CBZ), a pharmaceutical compound, using enzymes such as laccase. The research emphasized the use of natural phenolic compounds as redox mediators to enhance the efficiency of CBZ degradation by both free and immobilized laccase. This approach offers a promising method for eliminating recalcitrant pharmaceutically active compounds from wastewater, highlighting the potential application of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid in environmental bioremediation processes (Ji, Hou, Wang, Zhang, & Chen, 2016).

Organometallic Catalysis in Synthetic Chemistry

Research into the synthesis of orthogonally protected 3,7-Diazabicyclo [4.1.0] heptane demonstrated the utility of N-protected (Boc and Cbz) 3,4-aziridinopiperidine as a versatile building block for creating compounds with significant biological activity. This study showcases the relevance of this compound in the development of new synthetic pathways and its implications for medicinal chemistry (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Synthesis of Peptidomimetic Constrained Scaffolds

In the synthesis of new pyrrole-based amino acids for creating peptidomimetic constrained scaffolds, compounds were developed with the carboxylic group positioned in the pyrrole, while the amino group, protected with the Cbz moiety, was present on the side chain. This research highlights the application of this compound in the preparation of constrained oligopeptides, contributing to the development of novel therapeutic agents (Alongi, Minetto, & Taddei, 2005).

properties

IUPAC Name |

3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJDUZFRWNBBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)

![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B582495.png)